Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a piperazinylmethyl group at position 6, a phenyl group at position 4, and an ethyl ester at position 5. The piperazine ring is substituted with a 4-methylphenyl group, which enhances lipophilicity and may influence receptor-binding interactions. This compound belongs to the dihydropyrimidinone (DHPM) family, typically synthesized via the Biginelli reaction or its modifications, as seen in related analogs . DHPM derivatives are pharmacologically significant, with reported antimicrobial, antitumor, and antihypertensive activities .
Properties
IUPAC Name |
ethyl 6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-3-32-24(30)22-21(26-25(31)27-23(22)19-7-5-4-6-8-19)17-28-13-15-29(16-14-28)20-11-9-18(2)10-12-20/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAPYTYCBJIEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties. The primary targets of this compound are believed to be the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis. This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The biochemical pathways affected by this compound involve the ER stress pathway and the NF-kB inflammatory pathway. The compound’s action on these pathways leads to downstream effects such as the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Result of Action
The result of the action of this compound is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells. Additionally, the compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have promising neuroprotective and anti-inflammatory properties. The compound shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biological Activity
Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydropyrimidine class, which is known for various pharmacological properties. This article aims to summarize the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as NMR spectroscopy and IR spectroscopy are utilized to confirm the structure of the synthesized compound. For instance, the melting point and spectral data provide insights into the purity and structural integrity of the compound .
Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidine family exhibit significant antimicrobial properties. In a comparative study, this compound was evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined and compared to standard antibiotics such as ciprofloxacin and ketoconazole. The findings suggested that this compound demonstrated moderate to strong antimicrobial activity against several pathogens .
Anticancer Properties
In vitro studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. Specifically, this compound was tested against various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. Preliminary molecular docking studies suggest that this compound could effectively bind to targets associated with cancer progression and microbial resistance .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study involving a series of synthesized tetrahydropyrimidines demonstrated that modifications in the piperazine moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : In a controlled experiment with breast cancer cell lines (MCF7), treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls.
Data Summary Table
Scientific Research Applications
The compound Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C23H30N4O3
- Molecular Weight : 434.5 g/mol
- CAS Number : 1252931-23-9
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its applications include:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential activity against depressive disorders. Case studies have demonstrated that similar compounds modulate serotonin and norepinephrine levels, which are crucial for mood regulation.
Anticancer Properties
Preliminary studies have indicated that tetrahydropyrimidine derivatives possess anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing cytotoxic effects. A notable study reported a significant reduction in cell viability in breast cancer cell lines when treated with similar compounds.
Neuropharmacology
Given its piperazine component, this compound may influence neurotransmitter systems. Research into related piperazine derivatives has shown that they can act as antagonists or agonists at various receptors (e.g., serotonin receptors), suggesting a potential role in treating neurological disorders such as anxiety and schizophrenia.
Understanding the safety profile of new compounds is crucial. Toxicological assessments of similar tetrahydropyrimidine derivatives have indicated low toxicity levels in preliminary animal studies. Further investigations are necessary to establish the safety of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the Piperazine Ring
The dimethylamino group in enhances solubility via polarity but may reduce blood-brain barrier penetration .
Variations at the 4-Position of the Pyrimidine Ring
Analysis: Bulky substituents like bis(trifluoromethyl)phenyl () increase steric hindrance and electron-withdrawing effects, which may enhance metabolic stability but reduce conformational flexibility .
Functional Group Modifications: Oxo vs. Thioxo
The oxo group in the target compound may favor tautomerization, affecting molecular conformation .
Heterocyclic Substituents and Bioisosteric Replacements
Analysis : Tetrazole () serves as a carboxylic acid bioisostere, enhancing oral bioavailability while maintaining hydrogen-bonding capacity . Pyrazole-containing analogs () demonstrate broad-spectrum antimicrobial activity, suggesting the target compound’s piperazine group could be optimized for similar applications .
Crystallographic and Conformational Analysis
Crystallographic studies of analogs reveal key structural insights:
- Ring Puckering: Tetrahydropyrimidine rings in and exhibit non-planar conformations, with puckering parameters influenced by substituents .
- Hydrogen Bonding : Thioxo derivatives () form robust N–H···S hydrogen bonds, stabilizing crystal lattices .
- Piperazine Geometry : Piperazine rings in adopt chair conformations, with chlorophenyl groups inducing torsional strain .
Q & A
Q. What are the established synthetic routes for preparing this tetrahydropyrimidine derivative?
The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) are used to enhance regioselectivity and yield . Post-synthetic modifications, such as introducing the 4-(4-methylphenyl)piperazine moiety, may involve nucleophilic substitution or reductive amination .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and packing motifs. Programs like SHELXL refine diffraction data, while ORTEP-3 visualizes thermal ellipsoids .
- NMR spectroscopy : Key signals include the ester carbonyl (δ ~165-170 ppm in ), tetrahydropyrimidine NH (δ ~8-10 ppm in ), and aromatic protons (δ ~6.5-7.5 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and NH bends (~3200 cm) .
Q. What are the primary intermolecular interactions stabilizing its crystal lattice?
The crystal packing is dominated by N–H⋯O=C hydrogen bonds , forming dimeric motifs or chains. Weak interactions like C–H⋯O and C–H⋯π further stabilize the lattice. Graph set analysis (e.g., motifs) quantifies these patterns .
Advanced Research Questions
Q. How can conformational polymorphism be detected and analyzed in this compound?
Polymorphism arises from rotational flexibility in the ester or piperazine groups. Techniques include:
- Single-crystal XRD : Identifies distinct conformers (e.g., syn vs. anti ester orientations) .
- DSC/TGA : Detects thermal transitions between polymorphs.
- Powder XRD : Monitors phase purity and transitions . Computational methods (DFT, MD) predict relative stabilities of conformers .
Q. How do substituents on the phenyl or piperazine groups influence biological activity?
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antibacterial activity by increasing membrane permeability .
- Piperazine modifications alter receptor binding affinity (e.g., dopamine D2/D3 receptors) due to steric/electronic effects .
- Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents and screening via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What strategies resolve contradictions in crystallographic data refinement?
Q. How do hydrogen-bonding networks affect supramolecular assembly?
Cooperative hydrogen bonds (e.g., N–H⋯O=C dimers) form 2D sheets, while weak interactions (C–H⋯π) extend these into 3D frameworks. Graph set analysis categorizes motifs (e.g., chains, rings) and predicts stability under varying crystallization conditions (e.g., solvent polarity) .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Crystallization : Employ slow evaporation with polar aprotic solvents (e.g., DMF) to grow high-quality single crystals .
- Computational Modeling : Combine Mercury CSD for packing analysis and Gaussian for conformational energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
